1-Bromo-2-difluoromethoxy-4-fluoro-5-nitrobenzene
Description
1-Bromo-2-difluoromethoxy-4-fluoro-5-nitrobenzene is a halogenated aromatic compound featuring a bromine atom at position 1, a difluoromethoxy group (-OCF₂H) at position 2, a fluorine atom at position 4, and a nitro (-NO₂) group at position 3. This compound is structurally complex due to its multiple electron-withdrawing substituents, which influence its reactivity, stability, and applications.
Key structural attributes:
- Bromine: Enhances electrophilic substitution reactivity and serves as a leaving group in cross-coupling reactions.
- Difluoromethoxy group: Introduces steric and electronic effects, improving metabolic stability in drug candidates.
- Nitro group: Strong electron-withdrawing moiety that directs further functionalization (e.g., reduction to amines).
Properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)-4-fluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-3-1-5(12(13)14)4(9)2-6(3)15-7(10)11/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCPGXUORBQXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)OC(F)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-2-difluoromethoxy-4-fluoro-5-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-difluoromethoxy-4-fluoro-5-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
1-Bromo-2-difluoromethoxy-4-fluoro-5-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or thiol, under appropriate conditions. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-difluoromethoxy-4-fluoro-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique functional groups.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-difluoromethoxy-4-fluoro-5-nitrobenzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups are particularly important for these interactions, as they can form strong bonds with target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 1-bromo-2-difluoromethoxy-4-fluoro-5-nitrobenzene with structurally related halogenated nitroaromatics, focusing on substituent effects, physical properties, and applications.
Table 1: Structural and Property Comparison
*Estimated based on atomic composition.
Substituent Effects on Reactivity and Stability
Bromine vs. Other Halogens : Bromine’s larger atomic radius compared to chlorine or fluorine increases polarizability, favoring nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling .
Difluoromethoxy (-OCF₂H) vs. Methoxy (-OCH₃) : The difluoromethoxy group enhances metabolic stability and lipophilicity compared to methoxy, making it preferable in drug design .
Nitro Group Position : The nitro group at position 5 (meta to bromine) deactivates the ring, directing further substitutions to specific positions (e.g., para to nitro).
Biological Activity
1-Bromo-2-difluoromethoxy-4-fluoro-5-nitrobenzene is an organic compound with the molecular formula CHBrFNO. This compound is characterized by its unique combination of halogenated and nitro functional groups, which significantly influence its biological activity and potential applications in various fields, particularly in medicinal chemistry and agrochemicals.
Chemical Structure and Properties
The structure of this compound features several functional groups that contribute to its reactivity:
- Bromine (Br) : A halogen that can participate in nucleophilic substitution reactions.
- Difluoromethoxy (–O–CFH) : Enhances lipophilicity and modifies the compound's interaction with biological targets.
- Nitro group (–NO) : Can undergo reduction to form reactive intermediates, influencing cellular processes.
Mechanisms of Biological Activity
The biological activity of this compound is primarily driven by the interactions of its functional groups with various biological molecules. The following mechanisms have been identified:
- Enzyme Interaction : The compound can inhibit or modulate the activity of specific enzymes due to its ability to form strong bonds with target sites, particularly through the nitro and bromine groups.
- Redox Reactions : The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which may induce oxidative stress in cells .
- Halogen Bonding : The halogen atoms may engage in halogen bonding with amino acids in proteins, influencing protein structure and function.
Biological Applications
Research has shown that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in drug development .
- Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The presence of bromine and nitro groups may enhance this activity through synergistic effects when combined with other chemotherapeutic agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Key Functional Groups | Notable Biological Activity |
|---|---|---|
| 1-Bromo-4-fluoro-2-nitrobenzene | Br, NO | Moderate cytotoxicity |
| 1-Bromo-2-fluoro-5-methoxybenzene | Br, OCH | Lower reactivity |
| 1-Bromo-2-difluoromethoxy-4-fluoro-5-methylbenzene | Br, CH | Limited biological studies |
The presence of both difluoromethoxy and nitro groups in this compound enhances its versatility compared to other halogenated compounds.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Study on Anticancer Activity :
- Research on Antimicrobial Properties :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
